Cas no 1797966-57-4 (methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate)

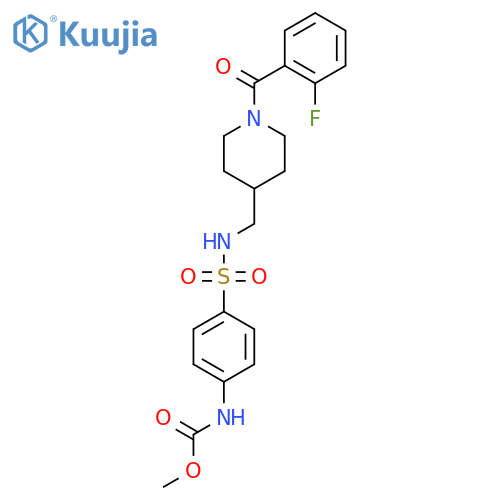

1797966-57-4 structure

商品名:methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate

methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate

- methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

- METHYL N-[4-({[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]METHYL}SULFAMOYL)PHENYL]CARBAMATE

- F6436-2758

- methyl N-[4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate

- 1797966-57-4

- AKOS024559917

-

- インチ: 1S/C21H24FN3O5S/c1-30-21(27)24-16-6-8-17(9-7-16)31(28,29)23-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3,(H,24,27)

- InChIKey: GZIXSINEBKTSQS-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NC(=O)OC)(NCC1CCN(C(C2C=CC=CC=2F)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 449.14207021g/mol

- どういたいしつりょう: 449.14207021g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 713

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6436-2758-15mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-10mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-30mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-20μmol |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-40mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-20mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-50mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-2mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-1mg |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2758-2μmol |

methyl N-[4-({[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate |

1797966-57-4 | 2μmol |

$57.0 | 2023-09-09 |

methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1797966-57-4 (methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬